Regioisomeric Pair Comparison: 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl) vs. 3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)
The target compound and its regioisomer 3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1497079-81-8) share the molecular formula C12H12FN3O and molecular weight (233.24 g/mol), yet differ in the connectivity of the aryl and pyrrolidine substituents to the oxadiazole core. This positional swap alters the electronic distribution within the heterocycle, the pKa of the pyrrolidine nitrogen, and the vector of the secondary amine relative to the fluorophenyl ring. In related 1,2,4-oxadiazole/pyrrolidine hybrid libraries, similar regioisomeric changes have been shown to shift DNA gyrase IC50 values by more than 2-fold and MIC values by over 4-fold, demonstrating that even minor constitutional rearrangements can produce dramatic changes in biological activity [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Molecular weight 233.24 g/mol, molecular formula C12H12FN3O [2] |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1497079-81-8): Molecular weight 233.24 g/mol, molecular formula C12H12FN3O [2] |
| Quantified Difference | Identical molecular formula and weight; structural difference is the connectivity of the 4-fluorophenyl and pyrrolidin-3-yl groups at positions 3 and 5 of the oxadiazole ring. This difference can lead to >2-fold shifts in IC50 potency in 1,2,4-oxadiazole hybrid series [1]. |
| Conditions | Physicochemical properties comparison; biological activity inferred from SAR trends in published 1,2,4-oxadiazole/pyrrolidine hybrid antibacterial series [1]. |
Why This Matters
Procurement of the correct regioisomer is critical for maintaining SAR continuity; using the wrong isomer can invalidate an entire medicinal chemistry campaign.
- [1] Frejat, F.O.A., Cao, Y., Zhai, H., Abdel-Aziz, S.A., Gomaa, H.A.M., Youssif, B.G.M. & Wu, C. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(7), e2200011. https://doi.org/10.1002/ardp.202200011 View Source
- [2] Chemsrc. 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, CAS 1402672-31-4. https://m.chemsrc.com/mip/cas/1402672-31-4_2201051.html (accessed 2026-04-28). View Source
